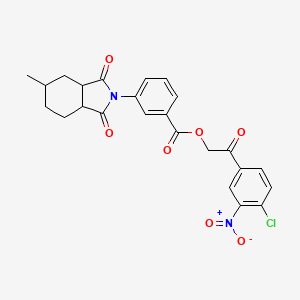![molecular formula C16H23ClN6 B3936268 3-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}-6-chloropyridazine](/img/structure/B3936268.png)
3-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}-6-chloropyridazine
Descripción general
Descripción
The compound “3-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}-6-chloropyridazine” is a pyridine derivative possessing terminal ethyl or propyl sulfonamides . It is part of a new series of compounds that have been designed and synthesized for their potential anti-inflammatory effects .
Synthesis Analysis
The synthesis of similar compounds involves a solvent-free condensation/reduction reaction sequence . The final compounds are screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a scaffold moiety anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of N-(5-pyrazolyl)imine as a key synthetic intermediate . The most potent compounds showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by their C, H, and N composition . More specific properties of “3-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}-6-chloropyridazine” are not available in the retrieved information.Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl]-6-chloropyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN6/c1-16(2,3)13-10-12(18-19-13)11-22-6-8-23(9-7-22)15-5-4-14(17)20-21-15/h4-5,10H,6-9,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCICVTLHOFOCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN2CCN(CC2)C3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Tert-butyl-1H-pyrazol-3-YL)methyl]piperazin-1-YL}-6-chloropyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropyl-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}isoxazole-5-carboxamide](/img/structure/B3936192.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methylbutanoate](/img/structure/B3936205.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide](/img/structure/B3936206.png)

![2-[3-(2-bromo-4-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3936219.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3936224.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B3936232.png)

![3-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3936238.png)
![2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936243.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide](/img/structure/B3936246.png)
![2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B3936249.png)
![1-methoxy-3-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B3936254.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3936260.png)